molecular formula C15H10ClNO2 B8270767 2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione CAS No. 22367-12-0

2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione

Katalognummer: B8270767
CAS-Nummer: 22367-12-0
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: YILPTMFWSYOSGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compounds with a structure similar to “2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione” often belong to the class of organic compounds known as chlorobenzenes . Chlorobenzenes are compounds that contain one or more covalently bonded chlorine atoms to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with chlorinated aromatic compounds . For instance, the synthesis of 1-(3-chlorophenyl)piperazine, a compound with a similar chlorophenyl group, involves the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, Hirshfeld surface analysis, and density functional theory . These techniques can provide detailed information about the compound’s shape, properties, and intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various biochemical and physiological effects. For instance, some compounds with a chlorophenyl group have been shown to enhance muscle protein synthesis and improve exercise performance .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various factors such as their solubility, stability, and reactivity . For instance, chlorobenzenes are generally stable and have low reactivity .

Wirkmechanismus

The mechanism of action for similar compounds often involves the activation of various biochemical pathways. For instance, some compounds with a chlorophenyl group have been shown to activate the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific chemical structure and properties. For instance, some chlorobenzenes can cause skin and eye irritation, and inhalation or ingestion can be harmful .

Zukünftige Richtungen

The future research directions for similar compounds often involve the development of new synthesis methods, investigation of potential therapeutic applications, and further studies to fully understand their mechanism of action .

Eigenschaften

CAS-Nummer

22367-12-0

Molekularformel

C15H10ClNO2

Molekulargewicht

271.70 g/mol

IUPAC-Name

2-(3-chlorophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H10ClNO2/c16-11-5-3-6-12(9-11)17-14(18)8-10-4-1-2-7-13(10)15(17)19/h1-7,9H,8H2

InChI-Schlüssel

YILPTMFWSYOSGN-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl

Löslichkeit

>40.8 [ug/mL]

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of homophthalic acid (45.0 g., 0.25 mole) and m-chloroaniline (31.8 g., 0.25 mole) was heated by an oil bath to 175°-180° C. for two hours. When removed from the oil bath, the reaction mixture solidified and was recrystallized twice from ethanol/ethyl acetate, giving 2-(m-chlorophenyl)-isoquinoline-1,3 (2H, 4H)-dione, 36.0 g. (58% yield), m.p. 160°-161° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.